Cas no 21702-27-2 (1,2-Ethanediamine,N1-(2-methylphenyl)-)

1,2-Ethanediamine,N1-(2-methylphenyl)- 化学的及び物理的性質
名前と識別子
-
- 1,2-Ethanediamine,N1-(2-methylphenyl)-
- N-(2-methylphenyl)ethylenediamine
- N-(2-methylphenyl)ethane-1,2-diamine
- N-(o-Tolyl)ethylenediamine
- 1,2-Ethanediamine, N1-(2-methylphenyl)-
- EVU3P89V5C
- N'-(2-methylphenyl)ethane-1,2-diamine
- DTXSID80176090
- N1-(2-Methylphenyl)-1,2-ethanediamine
- N1-(2-methylphenyl)ethane-1,2-diamine
- N'-(2-methylphenyl)ethane-1, 2-diamine
- EINECS 244-534-4
- UNII-EVU3P89V5C
- AKOS011794453
- N(1)-(2-methylphenyl)-1,2-ethanediamine
- NS00026944
- SCHEMBL6954997
- 21702-27-2
-
- インチ: InChI=1S/C9H14N2/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5,11H,6-7,10H2,1H3
- InChIKey: MZBASJHBBLIDBH-UHFFFAOYSA-N
- ほほえんだ: NCCNC1=CC=CC=C1C
計算された属性
- せいみつぶんしりょう: 150.11582
- どういたいしつりょう: 150.116
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 104
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 38Ų
じっけんとくせい
- 密度みつど: 1.033
- ふってん: 288.5°Cat760mmHg
- フラッシュポイント: 149°C
- 屈折率: 1.587
- PSA: 38.05
1,2-Ethanediamine,N1-(2-methylphenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR00CC90-250mg |
N-(o-tolyl)ethylenediamine |
21702-27-2 | 97% | 250mg |
$240.00 | 2025-02-11 | |
1PlusChem | 1P00CC0O-500mg |
N-(o-tolyl)ethylenediamine |
21702-27-2 | 97% | 500mg |
$306.00 | 2023-12-19 | |
1PlusChem | 1P00CC0O-250mg |
N-(o-tolyl)ethylenediamine |
21702-27-2 | 97% | 250mg |
$213.00 | 2023-12-19 | |
Aaron | AR00CC90-1g |
N-(o-tolyl)ethylenediamine |
21702-27-2 | 97% | 1g |
$526.00 | 2025-02-11 | |
Aaron | AR00CC90-500mg |
N-(o-tolyl)ethylenediamine |
21702-27-2 | 97% | 500mg |
$353.00 | 2025-02-11 |
1,2-Ethanediamine,N1-(2-methylphenyl)- 関連文献
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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9. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
1,2-Ethanediamine,N1-(2-methylphenyl)-に関する追加情報
1,2-Ethanediamine, N1-(2-methylphenyl)-: An Overview of Its Properties and Applications
1,2-Ethanediamine, N1-(2-methylphenyl)-, also known by its CAS number 21702-27-2, is a versatile organic compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its unique molecular structure, which consists of an ethanediamine backbone with a 2-methylphenyl substituent. The chemical formula for this compound is C9H13N3.
The synthesis of 1,2-Ethanediamine, N1-(2-methylphenyl)- typically involves the reaction of 2-methylbenzene-1,3-diamine with ethylene oxide or other suitable reagents. This process is well-documented in the literature and has been optimized to achieve high yields and purity. The compound's synthesis is crucial for its use in various applications, including the development of pharmaceuticals and materials science.
In terms of physical properties, 1,2-Ethanediamine, N1-(2-methylphenyl)- is a colorless liquid at room temperature with a characteristic amine odor. It has a boiling point of approximately 250°C and a melting point of -30°C. The compound is soluble in water and many organic solvents, making it easy to handle and use in various chemical reactions.
The chemical reactivity of 1,2-Ethanediamine, N1-(2-methylphenyl)- is primarily attributed to its amine functional groups. These groups can participate in a variety of reactions, such as nucleophilic substitution, condensation reactions, and complex formation with metal ions. This reactivity makes the compound valuable in the synthesis of more complex molecules and materials.
In the pharmaceutical industry, 1,2-Ethanediamine, N1-(2-methylphenyl)- has shown promise as an intermediate in the synthesis of drugs. Recent studies have explored its potential as a building block for novel therapeutic agents. For example, researchers have investigated its use in the development of anti-inflammatory drugs and antiviral compounds. The compound's ability to form stable complexes with metal ions also makes it a candidate for use in metal-based drugs.
Beyond pharmaceuticals, 1,2-Ethanediamine, N1-(2-methylphenyl)- has applications in materials science. It can be used as a ligand in coordination chemistry to form coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and separation processes. The unique properties of MOFs derived from this compound make them attractive for industrial and environmental applications.
The environmental impact of 1,2-Ethanediamine, N1-(2-methylphenyl)-
In conclusion, 1,2-Ethanediamine, N1-(2-methylphenyl)-, with its CAS number 21702-27-2, is a versatile compound with a wide range of applications in chemistry, biology, and pharmaceuticals. Its unique molecular structure and chemical properties make it valuable for the synthesis of more complex molecules and materials. Ongoing research continues to explore new applications and potential uses for this compound.
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